![molecular formula C8H6BrFO B2808857 1-(2-Bromo-3-fluorophenyl)ethanone CAS No. 161957-58-0](/img/structure/B2808857.png)
1-(2-Bromo-3-fluorophenyl)ethanone
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Overview
Description
“1-(2-Bromo-3-fluorophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.04 . It is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2-Bromo-3-fluorophenyl)ethanone” is 1S/C8H6BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(2-Bromo-3-fluorophenyl)ethanone” is a solid at 20 degrees Celsius . It is sensitive to heat .Scientific Research Applications
Molecular Structure and Spectroscopy Analysis
Research by Mary et al. (2015) on a structurally similar compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, involved detailed molecular structure analysis, vibrational frequency assessments, and theoretical studies using Gaussian09 software. This study highlights the importance of understanding the molecular structure for applications in various scientific fields, including drug design and material science (Mary et al., 2015).
Antimicrobial Activity
Nagamani et al. (2018) synthesized novel compounds derived from a similar molecule, 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, and evaluated their antimicrobial activities. This suggests potential applications of 1-(2-Bromo-3-fluorophenyl)ethanone derivatives in the development of new antimicrobial agents (Nagamani et al., 2018).
Nonlinear Optics and Charge Transfer
The work of Mary et al. (2015) on a closely related compound also involved the analysis of first hyperpolarizability, indicating its potential role in nonlinear optics. The study's focus on HOMO and LUMO analysis helps in understanding charge transfer within molecules, which is crucial for applications in optoelectronics and photovoltaics (Mary et al., 2015).
Synthesis Methodology
W. Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, including derivatives of 1-(2-Bromo-3-fluorophenyl)ethanone. This research contributes to the field of synthetic chemistry, providing insights into efficient and selective bromination methods (W. Ying, 2011).
Pharmacological Potential
A study on a related compound by Liszkiewicz et al. (2006) examined its synthesis and anxiolytic activity, suggesting potential pharmacological applications of 1-(2-Bromo-3-fluorophenyl)ethanone derivatives in developing new therapeutic agents (Liszkiewicz et al., 2006).
Safety and Hazards
properties
IUPAC Name |
1-(2-bromo-3-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMUEFOEEVGDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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